

# Application Notes and Protocols for Niobium-Vanadium in High-Entropy Alloys

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These application notes provide a comprehensive overview of the role of niobium (Nb) and vanadium (V) in the development of high-entropy alloys (HEAs), particularly focusing on their influence on the microstructure, mechanical properties, and corrosion resistance. Detailed experimental protocols for the synthesis and characterization of these advanced materials are also presented to facilitate further research and development.

# Introduction to Niobium and Vanadium in High-Entropy Alloys

High-entropy alloys (HEAs) represent a paradigm shift in materials science, moving away from traditional alloys based on a single principal element. Instead, HEAs are composed of five or more principal elements in equiatomic or near-equiatomic ratios.[1] This compositional complexity can lead to the formation of simple solid-solution phases, such as body-centered cubic (BCC) and face-centered cubic (FCC) structures, due to the high configurational entropy of the system.[2]

Niobium and Vanadium are refractory metals that are increasingly being incorporated into HEA design to enhance their mechanical properties, particularly at elevated temperatures, and to improve their corrosion and oxidation resistance.[3][4] The addition of Nb and V often promotes the formation of a stable BCC solid solution, which is known for its high strength.[5] Furthermore, the presence of these elements can lead to significant solid-solution



strengthening and may influence the formation of secondary phases, such as Laves phases, which can further enhance the alloy's properties.[6]

# Data Presentation: Properties of Niobium-Vanadium Containing HEAs

The following tables summarize quantitative data from various studies on high-entropy alloys containing niobium and vanadium, highlighting their compositions and key mechanical properties.

Table 1: Composition and Mechanical Properties of Selected Nb-V Containing High-Entropy Alloys



Alloy Compos ition (atomic %)	Synthes is Method	Phase Structur e	Microha rdness (HV)	Compre ssive Yield Strengt h (MPa)	Compre ssive Fracture Strengt h (MPa)	Fracture Strain (%)	Referen ce
NbMoTa WVTi	Mechanic al Alloying + Spark Plasma Sintering	BCC (major) + BCC (minor) + FCC (precipita te)	786	2709	3115	11.4	[7]
W-Nb- Mo-Ta-V	Vacuum Arc Melting	Single- phase BCC	5250 MPa (Vickers Hardness	-	-	-	[8]
Al <sub>2</sub> Ti <sub>5</sub> Zr <sub>4</sub> Nb <sub>2.5</sub> Ta <sub>2</sub> .	Solid Solutioni zing	BCC + B2 nanoparti cles	-	1240	-	-	
HfNbSio.₅ TiVZr	Induction Levitation Melting	BCC + Vanadiu m-rich phase + Intermeta Ilic	464	1540 (as- cast, RT)	-	-	[9]
Ti₃ZrNbV × (x=0.5 to 3.5)	First- principles calculatio n	Stable BCC	274-297 (Vickers Hardness , calculate d)	-	-	-	[5]



Table 2: Influence of Niobium Content on Corrosion Resistance of Alo.<sub>5</sub>Ti<sub>3</sub>Zr<sub>0.5</sub>Nb<sub>x</sub>Mo<sub>0.2</sub> HEAs in 3.5 wt.% NaCl Solution

Niobium Content (x)	Self-Corrosion Potential (Ecorr, V vs. SCE)	Self-Corrosion Current Density (icorr, A/cm²)	Breakdown Potential (V vs. SCE)	Reference
0.5	-0.38	1.2 x 10 <sup>-7</sup>	8.68	[10]
0.8	-0.36	8.9 x 10 <sup>-8</sup>	>8.68	[10]
1.0	-0.34	6.3 x 10 <sup>-8</sup>	>8.68	[10]

# **Experimental Protocols**

This section provides detailed methodologies for the synthesis and characterization of Nb-V containing high-entropy alloys.

## **Synthesis Protocols**

Mechanical alloying is a solid-state powder processing technique that involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill.

Objective: To produce a homogeneous, nanocrystalline or amorphous HEA powder.

Materials and Equipment:

- Elemental powders of desired purity (e.g., >99.5%)
- Planetary ball mill
- Hardened steel or tungsten carbide vials and milling balls
- Process control agent (e.g., stearic acid, ethanol optional, to prevent excessive cold welding)
- Inert atmosphere glovebox (e.g., Argon)



#### Protocol:

- Weigh the elemental powders in the desired atomic ratios inside an argon-filled glovebox to prevent oxidation.
- Load the powder mixture and milling balls into the milling vial inside the glovebox. A ball-to-powder weight ratio (BPR) of 10:1 to 20:1 is commonly used.
- Seal the vials tightly to maintain the inert atmosphere.
- Mount the vials onto the planetary ball mill.
- Set the milling parameters:
  - Rotation speed: 200-400 RPM.
  - Milling time: 10-60 hours. Milling can be performed in cycles with intermediate pauses to prevent excessive heating.
- After milling, handle the vials and the resulting HEA powder inside the glovebox.
- The alloyed powder can then be consolidated using techniques like Spark Plasma Sintering.

Arc melting is a common technique for producing small to medium-sized ingots of HEAs with high purity.[11][12]

Objective: To melt and solidify constituent elements into a homogeneous HEA ingot.

Materials and Equipment:

- High-purity elemental metals (in chunk or pellet form)
- Vacuum arc melting furnace with a non-consumable tungsten electrode
- Water-cooled copper hearth
- · High-purity argon gas
- Vacuum pump



#### Protocol:

- Weigh the elemental metals in the desired proportions.
- Place the materials on the water-cooled copper hearth of the arc melting furnace.
- Evacuate the furnace chamber to a high vacuum (e.g., <10<sup>-4</sup> mbar) and then backfill with high-purity argon. Repeat this process multiple times to minimize residual oxygen.
- Strike an electric arc between the tungsten electrode and the raw materials to melt them.
- To ensure homogeneity, the resulting ingot should be flipped and re-melted several times (typically 4-6 times).
- Allow the ingot to cool and solidify on the water-cooled hearth.

SPS is a consolidation technique that uses pulsed direct current and uniaxial pressure to sinter powders at lower temperatures and shorter times than conventional sintering methods.[5][13]

Objective: To consolidate HEA powders into a dense bulk sample while retaining a fine-grained microstructure.

#### Materials and Equipment:

- Synthesized HEA powder
- Spark Plasma Sintering system
- Graphite die and punches
- Graphite foil

#### Protocol:

- Load the HEA powder into a graphite die lined with graphite foil to prevent reaction between the powder and the die.
- Place the die assembly into the SPS chamber.



- Evacuate the chamber to a vacuum of approximately  $10^{-2}$  mbar.
- Apply a uniaxial pressure (e.g., 30-80 MPa).
- Heat the sample to the sintering temperature (e.g., 1000-1500 °C) at a high heating rate (e.g., 100 °C/min).
- Hold at the sintering temperature for a short duration (e.g., 5-20 minutes).
- Cool the sample down to room temperature.
- Eject the densified HEA pellet from the die.

#### **Characterization Protocols**

Objective: To identify the crystal structure and phases present in the synthesized HEA.[14][15]

#### Equipment:

• X-ray diffractometer with a Cu Kα radiation source.

#### Protocol:

- Prepare a flat, polished surface of the bulk HEA sample or a uniform layer of the HEA powder on a sample holder.
- Place the sample in the diffractometer.
- Set the scanning parameters:
  - 2θ range: 20° to 100°.
  - Step size: 0.02°.
  - Scan speed: 1-2°/min.
- Run the XRD scan.

## Methodological & Application





 Analyze the resulting diffraction pattern to identify the phases present by comparing the peak positions and intensities with standard diffraction databases (e.g., ICDD).

Objective: To observe the microstructure and determine the elemental composition and distribution within the HEA.[16][17]

#### Equipment:

Scanning Electron Microscope equipped with an Energy Dispersive X-ray Spectrometer.

#### Protocol:

- Prepare the HEA sample by standard metallographic procedures: grinding with SiC papers of decreasing grit size, followed by polishing with diamond paste to achieve a mirror-like surface.
- Etch the polished surface if necessary to reveal the microstructure (e.g., using a suitable acid solution).
- Mount the sample on an SEM stub using conductive tape or paint.
- Place the sample in the SEM chamber and evacuate to a high vacuum.
- Acquire secondary electron (SE) or backscattered electron (BSE) images at various magnifications to observe the microstructure.
- Perform EDS analysis on specific points, lines, or areas of the sample to determine the elemental composition and create elemental maps showing the distribution of Nb, V, and other constituent elements.

Objective: To determine the compressive mechanical properties of the HEA, such as yield strength, compressive strength, and ductility, following standards like ASTM E9.[7][8][18][19]

#### Equipment:

- Universal testing machine equipped for compression testing.
- Compression platens.



· Extensometer or deflectometer.

#### Protocol:

- Machine cylindrical or rectangular test specimens from the bulk HEA according to ASTM E9 standard dimensions.
- Measure the dimensions of the specimen accurately.
- Place the specimen between the compression platens of the universal testing machine, ensuring proper alignment.
- Attach an extensometer to the specimen to measure strain.
- Apply a compressive load at a constant strain rate (e.g., 10<sup>-3</sup> s<sup>-1</sup>).
- Record the load and displacement (or strain) data continuously until fracture or a predetermined strain is reached.
- Calculate the compressive stress and strain from the recorded data to generate a stressstrain curve.
- Determine the yield strength (at 0.2% offset), compressive strength, and fracture strain from the stress-strain curve.

Objective: To evaluate the corrosion behavior of the HEA in a specific environment, following standards like ASTM G59.[9][10][20]

#### Equipment:

- Potentiostat.
- Electrochemical cell with a three-electrode setup:
  - Working electrode (the HEA sample).
  - Reference electrode (e.g., Saturated Calomel Electrode SCE or Ag/AgCl).



- Counter electrode (e.g., platinum or graphite).
- Corrosive medium (e.g., 3.5 wt.% NaCl solution).

#### Protocol:

- Prepare the HEA sample as the working electrode by exposing a known surface area.
- Assemble the three-electrode electrochemical cell with the HEA sample, reference electrode, and counter electrode immersed in the corrosive solution.
- Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
- Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic value (e.g., -0.25 V vs. OCP) to an anodic value (e.g., +1.2 V vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
- Record the resulting current density as a function of the applied potential.
- Plot the data as a Tafel plot (log(current density) vs. potential) to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates better corrosion resistance.

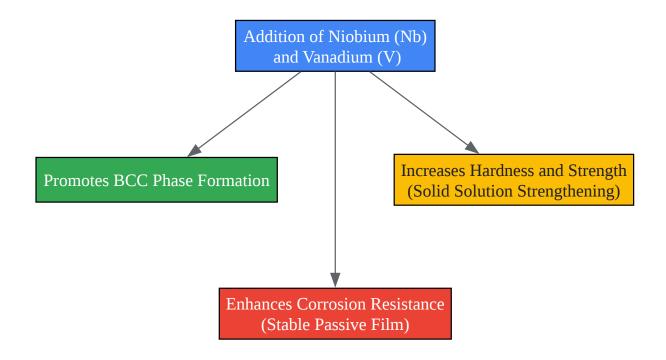
# **Mandatory Visualizations**





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Caption: Experimental workflow for the synthesis and characterization of Nb-V HEAs.



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Caption: Influence of Niobium and Vanadium on the properties of High-Entropy Alloys.

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